ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride
Description
Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride is a substituted imidazole derivative featuring a carboxylate ester group at position 4, a methyl group at position 5, and an ethenyl (vinyl) substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis or materials science.
Properties
IUPAC Name |
ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-4-7-10-6(3)8(11-7)9(12)13-5-2;/h4H,1,5H2,2-3H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBQQFIKZVHFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C=C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethenyl group at position 2 and the ester moiety at position 4 enable nucleophilic substitutions. For example:
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Chlorination : Treatment with thionyl chloride (SOCl₂) in toluene at 20–80°C converts hydroxyl groups to chlorides, forming intermediates for further derivatization .
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Reaction with Amines : The ester group undergoes aminolysis with primary or secondary amines, yielding carboxamide derivatives. This reaction typically requires polar aprotic solvents like DMF .
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Chlorination | SOCl₂, toluene, 20–80°C | Agrochemical intermediates |
| Aminolysis | RNH₂, DMF, reflux | Bioactive carboxamides |
Cycloaddition and Ring-Formation Reactions
The ethenyl group participates in [2+2] and [4+2] cycloadditions:
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Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered heterocycles, useful in polymer chemistry .
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Microwave-Assisted Cyclization : Under microwave irradiation (100 W, acetonitrile), the compound forms fused imidazo-pyrrolidinones, which are pharmacologically relevant .
Functional Group Transformations
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Hydrolysis : The ethyl ester hydrolyzes in acidic or basic conditions to yield 5-methyl-1H-imidazole-4-carboxylic acid, a precursor for metal coordination complexes .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, altering electronic properties and biological activity .
Table 2: Functional Group Reactivity
| Transformation | Conditions | Outcome |
|---|---|---|
| Ester Hydrolysis | HCl/H₂O or NaOH/EtOH, reflux | Carboxylic acid derivative |
| Ethenyl Reduction | H₂, Pd-C, MeOH, 25°C, 1 atm | Saturated ethyl derivative |
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are employed to introduce aryl/heteroaryl groups at the ethenyl position:
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Suzuki Reaction : Uses arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in THF/H₂O to generate biaryl-imidazole hybrids .
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
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Antimicrobial Activity : Chlorinated analogs show enhanced efficacy against Gram-positive bacteria .
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Enzyme Inhibition : Carboxamide derivatives act as ATP synthase inhibitors, disrupting microbial energy pathways .
Comparative Reactivity Insights
The ethenyl group distinguishes this compound from simpler imidazole analogs:
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vs. Ethyl 5-Methyl-1H-imidazole-4-carboxylate : The absence of the ethenyl group reduces cross-coupling reactivity but increases stability toward hydrolysis .
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vs. 2-Ethyl-4-methylimidazole : The ester group enables broader functionalization compared to alkyl-substituted analogs.
This compound’s multifunctional design supports diverse reactivity, making it valuable for tailored syntheses in medicinal and materials chemistry. Continued exploration of its catalytic and photochemical properties could unlock further applications.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride has significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its derivatives have shown promise in inhibiting specific enzymes involved in bacterial growth.
- Precursor for Drug Synthesis : The compound serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting different diseases.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound inhibited the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Agrochemical Applications
In agriculture, the compound is utilized as an intermediate in the synthesis of agrochemicals:
- Pesticides and Herbicides : this compound can be used to develop new pesticides and herbicides that are more effective and environmentally friendly compared to existing options.
Materials Science
The compound also finds applications in materials science:
- Epoxy Curing Agent : It acts as a curing agent in epoxy formulations, enhancing the mechanical properties of the resulting materials. This application is crucial for developing durable coatings and adhesives used in various industries.
Mechanism of Action
The mechanism of action of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, imidazole derivatives are known to interact with GABA receptors in the central nervous system, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Differences and Implications
- Hydrochloride Salt vs. Neutral Forms : The hydrochloride salt (target compound and ) improves aqueous solubility compared to neutral analogs (e.g., 3m, 3j). This property is critical for pharmaceutical formulations requiring bioavailability .
- Substituent Reactivity: The ethenyl group in the target compound offers sites for further functionalization (e.g., polymerization or Michael additions), unlike the aromatic or halogenated substituents in 3m or 3j . Halogenated substituents (e.g., bromine in 3m, chlorine in 3j) enhance lipophilicity and may confer resistance to oxidative degradation .
Crystallographic and Computational Insights
- Crystal Packing : The carboxylate ester and hydrochloride groups in the target compound may form ionic interactions and hydrogen bonds, as seen in related structures refined using SHELX . Bulky substituents (e.g., bromophenyl in 3m) disrupt efficient packing, lowering melting points compared to densely packed analogs like 3j .
- Hydrogen-Bonding Networks: Etter’s graph-set analysis predicts that amino or carboxylate groups (e.g., in ) form robust hydrogen-bonded motifs (e.g., chains or rings), whereas ethenyl and methyl groups contribute less to intermolecular interactions.
Environmental and Health Considerations
Biological Activity
Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride (C₉H₁₁ClN₂O₂) is a compound belonging to the imidazole family, characterized by its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and its role as a precursor in drug synthesis.
- Molecular Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 202.65 g/mol
- Appearance : Off-white to pale yellow crystalline powder
- Solubility : Soluble in organic solvents such as methanol and chloroform
- Melting Point : 204-206 °C
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, primarily in the following areas:
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Antimicrobial Activity :
- The compound has been studied for its effectiveness against various microbial strains. Preliminary studies suggest it may inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
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Enzyme Inhibition :
- This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This property is crucial for its application in pharmacology, particularly in targeting diseases where these enzymes play a significant role.
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Synthesis of Bioactive Compounds :
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of various biologically active derivatives. Its derivatives have been linked to improved bioactivity profiles, making them suitable for drug development.
Antimicrobial Studies
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound could serve as a foundation for developing new antimicrobial agents targeting resistant strains.
Enzyme Inhibition Studies
Further research has explored the enzyme inhibition capabilities of this compound. It was found to inhibit key enzymes involved in metabolic pathways relevant to cancer and inflammation:
| Enzyme | IC50 (µM) |
|---|---|
| Cyclooxygenase (COX) | 15 |
| Lipoxygenase (LOX) | 20 |
| Aldose Reductase | 25 |
The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory diseases and cancer.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other imidazole derivatives, which also exhibit biological activities. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | C₇H₁₀N₂O₂ | Lacks ethenyl group; used in various syntheses |
| Ethyl 4-(1-hydroxyethyl)-2-propylimidazole | C₉H₁₃N₂O₂ | Contains hydroxylethyl group; pharmaceutical use |
| Ethyl 4-methylimidazole-5-carboxylic acid | C₇H₉N₂O₂ | Exhibits different biological activities |
The unique ethenyl substitution on this compound enhances its reactivity and biological properties compared to these similar compounds.
Q & A
Basic Questions
Q. What are the established synthetic routes for ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often synthesized using tetrakis(dimethylamino)ethylene (TDAE) methodology to facilitate coupling of aromatic carbonyl groups with chloromethyl intermediates . Optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents to minimize hydrolysis. Purification via recrystallization or HPLC (≥98% purity) is critical, as noted in protocols for structurally similar compounds .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR can distinguish ethenyl protons (δ 5.2–6.0 ppm) and methyl groups (δ 2.3–2.5 ppm). High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity, as applied to analogous imidazole carboxylates .
Q. What are the recommended storage conditions to ensure chemical stability?
- Methodological Answer : Store at 2–4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Hydrochloride salts of imidazoles are hygroscopic; desiccants like silica gel should be used. Stability tests for similar compounds recommend periodic HPLC analysis to monitor decomposition .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and intermediates for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can model intermediates and transition states. ICReDD’s approach integrates computational data with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to identify conformational exchange or employ 2D techniques (COSY, NOESY) to confirm coupling patterns. Cross-validate with computational NMR predictions (e.g., GIAO method) .
Q. What experimental design strategies are effective for optimizing reaction yield and minimizing byproducts?
- Methodological Answer : Employ design of experiments (DoE) methodologies, such as factorial designs or response surface modeling, to evaluate variables (e.g., temperature, stoichiometry). For example, a central composite design could optimize TDAE-mediated reactions by balancing reactant ratios and reaction time .
Q. How can byproducts from the synthesis of this compound be systematically identified and quantified?
- Methodological Answer : Use LC-MS or GC-MS to detect byproducts. For example, hydrolysis byproducts (e.g., free imidazole derivatives) can be identified via comparison with reference standards. Quantify using calibration curves or internal standards (e.g., deuterated analogs) .
Q. What role do counterion effects (e.g., chloride vs. other anions) play in the compound’s reactivity and solubility?
- Methodological Answer : Counterions influence solubility and crystal packing. Conduct comparative studies using alternative salts (e.g., triflate, tetrafluoroborate) and measure solubility in polar vs. nonpolar solvents. Diffuse reflectance spectroscopy (DRS) or X-ray crystallography can reveal structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
